molecular formula C14H21BClNO3 B6299500 5-Chloro-2-isoproxypyridine-4-boronic acid pinacol ester CAS No. 2121513-31-1

5-Chloro-2-isoproxypyridine-4-boronic acid pinacol ester

Cat. No. B6299500
CAS RN: 2121513-31-1
M. Wt: 297.59 g/mol
InChI Key: CIXQCBUWDWASOG-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Pinacol boronic esters are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters allows for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Analytical Challenges and Solutions

Pinacolboronate esters are essential in Suzuki coupling reactions, serving as intermediates in synthesizing complex molecules. However, their analysis presents unique challenges due to their tendency to hydrolyze to the corresponding boronic acid, complicating traditional analytical methods like GC and normal-phase HPLC. To address these issues, unconventional approaches involving non-aqueous and aprotic diluents and reversed-phase separation using highly basic mobile phases have been developed, showcasing the adaptability required in handling these reactive compounds (Zhong et al., 2012).

Synthesis and Material Science Applications

In material science, pinacolboronate esters like isopropenyl boronic acid pinacol ester (IPBpin) have been utilized as comonomers in radical polymerization with common vinyl monomers. This method elucidates the monomer character and synthesizes conventionally inaccessible copolymers by replacing the boron pendant, highlighting the potential of boronic esters in creating innovative materials (Makino, Nishikawa, & Ouchi, 2020).

Improvements in Synthesis Methods

Advancements in synthesis methods utilizing pinacolboronate esters have led to more efficient and selective production of boronic esters. For instance, mild heating of crude reaction mixtures of aryl Grignard reagents with isopropyl pinacol borate under noncryogenic conditions has shown to selectively yield boronic esters, improving the synthesis process's efficiency and selectivity (Hawkins, Wilkinson, & Whiting, 2008).

Metal- and Additive-Free Borylation

The development of metal- and additive-free methods for converting haloarenes directly to boronic acids and esters marks a significant advancement in synthetic organic chemistry, drug discovery, and catalysis. This photoinduced borylation method offers a more sustainable and efficient approach to synthesizing boronic acids and esters without the need for expensive and toxic metal catalysts or ligands, paving the way for greener synthetic routes (Mfuh et al., 2017).

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. The process involves two key steps: oxidative addition and transmetalation .

In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The compound is involved in various biochemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . These transformations lead to a broad range of functional groups .

Pharmacokinetics

It’s worth noting that boronic esters, in general, are usually bench stable, easy to purify, and often even commercially available . These features suggest that they may have favorable ADME properties.

Result of Action

The result of the compound’s action is the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centers . This leads to the creation of a broad array of diverse molecules with high enantioselectivity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry . The increased stability also presents new challenges, considering the removal of the boron moiety at the end of a sequence if required .

Safety and Hazards

While specific safety and hazard information for 5-Chloro-2-isoproxypyridine-4-boronic acid pinacol ester is not available, general precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

The future directions of research on 5-Chloro-2-isoproxypyridine-4-boronic acid pinacol ester could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the application of pinacol boronic esters in new chemical reactions and synthesis methods could be explored.

properties

IUPAC Name

5-chloro-2-propan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BClNO3/c1-9(2)18-12-7-10(11(16)8-17-12)15-19-13(3,4)14(5,6)20-15/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXQCBUWDWASOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301126729
Record name Pyridine, 5-chloro-2-(1-methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301126729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-isoproxypyridine-4-boronic acid pinacol ester

CAS RN

2121513-31-1
Record name Pyridine, 5-chloro-2-(1-methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 5-chloro-2-(1-methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301126729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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